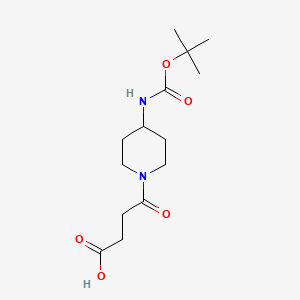
2,6-Diethoxy-4-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethoxy-4-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of two ethoxy groups attached to the 2 and 6 positions of the pyridine ring, and an aldehyde group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-4-pyridinecarboxaldehyde typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 2,6-dihydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation. The resulting 2,6-diethoxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which introduces the aldehyde group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
化学反应分析
Types of Reactions
2,6-Diethoxy-4-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Diethoxy-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethoxy-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,6-Diethoxy-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,6-Diethoxy-4-pyridinecarboxaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved vary depending on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
2,6-Dimethoxy-4-pyridinecarboxaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Diethoxy-3-pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,6-Diethoxy-4-pyridinemethanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
2,6-Diethoxy-4-pyridinecarboxaldehyde is unique due to the presence of both ethoxy groups and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its importance in research and industrial applications.
属性
CAS 编号 |
1261269-39-9 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
2,6-diethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-8(7-12)6-10(11-9)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
WEGFIATUWMFXOU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=N1)OCC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
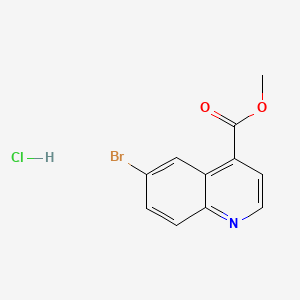
![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)
![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
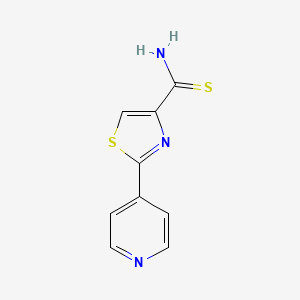
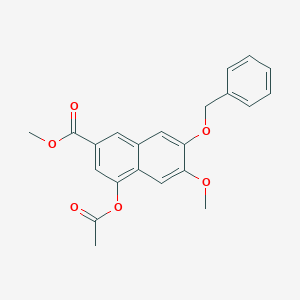
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
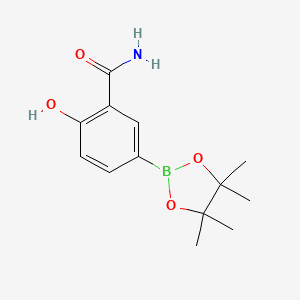


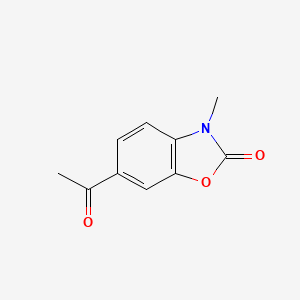
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)
